molecular formula C57H82N14O13 B12777878 Asn-Val-Leu-His-Phe-Phe-Asn-Ala-Pro-Leu CAS No. 340682-40-8

Asn-Val-Leu-His-Phe-Phe-Asn-Ala-Pro-Leu

Cat. No.: B12777878
CAS No.: 340682-40-8
M. Wt: 1171.3 g/mol
InChI Key: HSQRWQKEMBPHOQ-PHACCDQDSA-N
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Description

The compound “Asn-Val-Leu-His-Phe-Phe-Asn-Ala-Pro-Leu” is a peptide composed of ten amino acids: asparagine, valine, leucine, histidine, phenylalanine, phenylalanine, asparagine, alanine, proline, and leucine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and molecular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like “Asn-Val-Leu-His-Phe-Phe-Asn-Ala-Pro-Leu” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or hydroxybenzotriazole (HOBt).

    Coupling: The activated amino acid reacts with the amino group of the growing peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow further coupling reactions.

Industrial Production Methods

In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, ensuring high efficiency and yield. Additionally, recombinant DNA technology can be employed to produce peptides in microbial systems, where genes encoding the peptide are inserted into bacteria or yeast, which then express the peptide.

Chemical Reactions Analysis

Types of Reactions

Peptides like “Asn-Val-Leu-His-Phe-Phe-Asn-Ala-Pro-Leu” can undergo various chemical reactions, including:

    Oxidation: Oxidation of methionine or cysteine residues.

    Reduction: Reduction of disulfide bonds.

    Substitution: Substitution reactions involving side chains of amino acids.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Nucleophilic reagents like sodium azide.

Major Products

The major products of these reactions depend on the specific amino acids involved. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.

Scientific Research Applications

Peptides like “Asn-Val-Leu-His-Phe-Phe-Asn-Ala-Pro-Leu” have numerous applications in scientific research:

Mechanism of Action

The mechanism of action of peptides like “Asn-Val-Leu-His-Phe-Phe-Asn-Ala-Pro-Leu” involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. For instance, peptides can inhibit enzyme activity by binding to the active site or alter receptor function by mimicking natural ligands .

Comparison with Similar Compounds

Similar Compounds

    Asn-Val-Leu-His-Phe-Phe-Asn-Ala-Pro-Leu: A peptide with a specific sequence of amino acids.

    Asn-Val-Leu-His-Phe-Phe-Asn-Ala-Pro-Gly: Similar sequence but with glycine instead of leucine at the end.

    Asn-Val-Leu-His-Phe-Phe-Asn-Ala-Pro-Ser: Similar sequence but with serine instead of leucine at the end.

Uniqueness

The uniqueness of “this compound” lies in its specific sequence, which determines its structure and function. Even a single amino acid change can significantly alter the peptide’s properties and biological activity .

Properties

CAS No.

340682-40-8

Molecular Formula

C57H82N14O13

Molecular Weight

1171.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C57H82N14O13/c1-30(2)21-38(68-55(81)47(32(5)6)70-48(74)37(58)26-45(59)72)50(76)66-41(25-36-28-61-29-62-36)53(79)65-39(23-34-15-10-8-11-16-34)51(77)64-40(24-35-17-12-9-13-18-35)52(78)67-42(27-46(60)73)49(75)63-33(7)56(82)71-20-14-19-44(71)54(80)69-43(57(83)84)22-31(3)4/h8-13,15-18,28-33,37-44,47H,14,19-27,58H2,1-7H3,(H2,59,72)(H2,60,73)(H,61,62)(H,63,75)(H,64,77)(H,65,79)(H,66,76)(H,67,78)(H,68,81)(H,69,80)(H,70,74)(H,83,84)/t33-,37-,38-,39-,40-,41-,42-,43-,44-,47-/m0/s1

InChI Key

HSQRWQKEMBPHOQ-PHACCDQDSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)N

Origin of Product

United States

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